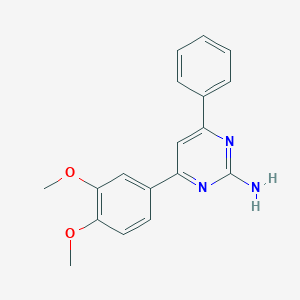

4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

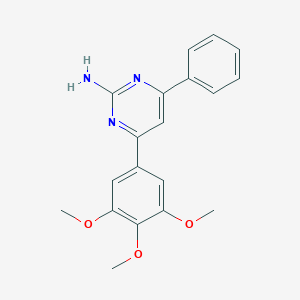

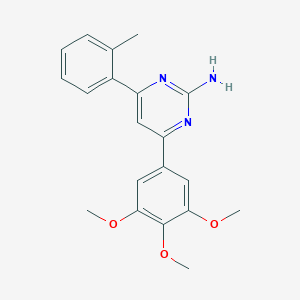

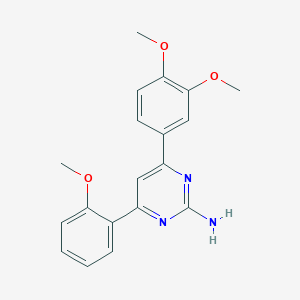

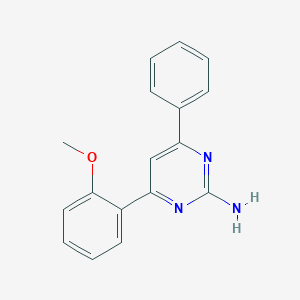

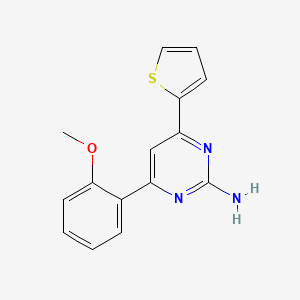

The compound “4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for “4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine” were not found, a related compound, 3,4-dimethoxybenzyl cyanide, was synthesized through a three-step process involving decarboxylation, aldoxime reaction, and dehydration .

Molecular Structure Analysis

The molecular structure of a compound similar to the one , “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one”, was studied using various spectroscopic techniques. The study reported that the compound remained stable up to 150 °C and then started decomposing .

Chemical Reactions Analysis

In a study, lignin peroxidase (LiP) was found to catalyze the C–C cleavage of a propenyl side chain, producing veratraldehyde (VAD) from 1-(3′,4′-dimethoxyphenyl) propene (DMPP) .

Scientific Research Applications

Muscle Relaxant Intermediate

One of the primary applications of compounds related to 4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is as an intermediate in the synthesis of muscle relaxants such as papaverine . Papaverine is a vasodilator that has been used to treat spasms of the muscles in the intestines, heart, and other organs.

Synthesis of Modified Diterpenes

This compound has been utilized in the synthesis of modified diterpenes like (±) nimbidiol . The process involves a sulfenium ion-promoted polyene cyclization, which is a key step in the synthesis of complex natural products.

Organic Synthesis Solvent

The related compound 3,4-Dimethoxyphenylacetonitrile has been used as a solvent in organic synthesis processes . Its properties make it suitable for facilitating certain chemical reactions that are crucial in medicinal chemistry.

Green Chemistry Applications

In the realm of green chemistry, derivatives of this compound have been employed in the development of environmentally friendly synthesis methods. For example, using choline chloride-zinc chloride deep-eutectic solvent as a reaction medium for the synthesis of complex organic molecules .

Benzothiophene Derivatives Synthesis

The compound has been used in the synthesis of benzothiophene derivatives. These derivatives are important in the development of drugs that target various diseases, including cancer and inflammatory disorders .

Safety and Hazards

Future Directions

While specific future directions for “4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine” are not available, research into related compounds suggests potential applications in the treatment of various diseases. For example, 2,4-diarylquinolines have been shown to be effective in the treatment of various diseases, including cancer, tuberculosis, and fungal infections .

properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-16-9-8-13(10-17(16)23-2)15-11-14(20-18(19)21-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISJORSLZSAWBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)